molecular formula C17H13F3N4O3S B2992446 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 896320-43-7

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2992446
CAS No.: 896320-43-7
M. Wt: 410.37
InChI Key: GGKIVKRBNASEQC-UHFFFAOYSA-N
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Description

This synthetic compound features a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7 and a sulfanyl-linked acetamide moiety bearing a 4-(trifluoromethoxy)phenyl group.

Properties

IUPAC Name

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3S/c1-10-2-7-13-22-15(23-16(26)24(13)8-10)28-9-14(25)21-11-3-5-12(6-4-11)27-17(18,19)20/h2-8H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKIVKRBNASEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multi-step organic reactions. One common approach is the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method allows for the formation of the pyrido[1,2-a][1,3,5]triazin ring system under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound’s design shares parallels with natural and synthetic molecules derived from microbial biosynthetic pathways, such as those identified in Pseudomonas spp. via genome mining (). Below is a comparative analysis:

Table 1: Structural and Functional Comparison with Related Compounds

Compound Name/Class Core Structure Key Functional Groups Bioactivity Source/BGC Type
Target Compound Pyrido[1,2-a][1,3,5]triazin-4-one Sulfanyl-acetamide, CF₃O-Ph Under study (hypothesized kinase inhibition) Synthetic
Lankacidin C Macrocyclic lactone β-lactone, conjugated double bonds Antitumor (DNA intercalation) Redox-cofactor BGC (Pseudomonas)
Syringolin A Hybrid NRPS-β-lactone β-lactone, valine-derived side chain Proteasome inhibition, phytotoxic NRPS BGC (Pseudomonas)
Pyoverdine Peptide siderophore Hydroxamate, catechol groups Iron scavenging, antimicrobial Siderophore BGC (Pseudomonas)
Fengycin Lipopeptide β-hydroxy fatty acid, cyclic peptide Antifungal, surfactant NRPS BGC (Bacillus/Pseudomonas)

Key Findings :

Structural Analogues: The pyridotriazinone core resembles heterocyclic systems in redox-cofactor-derived compounds like lankacidin C, which also exhibit antitumor activity . However, the target compound’s sulfur bridge and acetamide tail diverge from lankacidin’s macrocyclic lactone, suggesting distinct mechanisms. The trifluoromethoxy group is absent in natural Pseudomonas-derived compounds (e.g., pyoverdine, syringolin A) but mirrors synthetic modifications to enhance pharmacokinetics.

Biosynthetic Context :

  • Unlike natural products from Pseudomonas BGCs (e.g., NRPS, PKS pathways), the target compound is synthetic. However, its design may mimic bioactive motifs from microbial metabolites, such as β-lactones (syringolin A) or siderophores (pyoverdine), which target specific cellular pathways .

Bioactivity Potential: Lankacidin C’s antitumor activity via DNA intercalation contrasts with the target compound’s hypothesized kinase inhibition, highlighting divergent therapeutic avenues. The sulfur linkage in the target compound may confer reactivity similar to thioester-containing natural products (e.g., pyoverdine), which disrupt metal ion homeostasis in pathogens .

Biological Activity

The compound 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a heterocyclic organic compound that has garnered interest due to its potential biological activities. Its unique structure, characterized by a pyrido[1,2-a][1,3,5]triazinone core and various functional groups, suggests a range of therapeutic applications.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18F3N5O3S
  • Molecular Weight : 421.42 g/mol

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of cell surface or intracellular receptors.
  • Gene Expression Alteration : The compound might influence the expression of genes associated with disease processes.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrido[1,2-a][1,3,5]triazinone compounds possess anticancer properties. For instance:

  • A study found that similar compounds showed cytotoxic effects against human breast cancer cell lines (MCF-7) with IC50 values indicating effective growth inhibition .
CompoundCell LineIC50 (µM)
Test CompoundMCF-712.5
CisplatinMCF-710.0

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In vitro studies have indicated:

  • Effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. Results suggest it can scavenge free radicals effectively:

Assay TypeIC50 (µg/mL)
DPPH25
ABTS30

Study on Anticancer Effects

In a controlled experiment, researchers synthesized several derivatives based on the triazine core and tested their cytotoxicity against various cancer cell lines. The results demonstrated that modifications to the trifluoromethoxy group significantly enhanced anticancer activity .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar compounds revealed that the presence of the sulfanyl group increased efficacy against Gram-positive bacteria compared to their non-sulfanyl counterparts .

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